molecular formula C17H15ClN4O2 B6454711 N-(3-chloro-4-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549062-36-2

N-(3-chloro-4-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454711
CAS No.: 2549062-36-2
M. Wt: 342.8 g/mol
InChI Key: DTQWMFRTGSGHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide: is a synthetic organic compound belonging to the class of imidazo[1,2-b]pyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the 3-chloro-4-methoxyphenyl group: This is usually done via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Formation of the carboxamide group: This final step can be accomplished by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H13ClN4O and a molecular weight of 288.73 g/mol. Its structure includes a cyclopropyl group and functional groups such as chloro and methoxy substituents on the phenyl ring. These structural features contribute to its bioactivity and pharmacological potential.

Synthesis

The synthesis of this compound can be achieved through several chemical reactions, typically involving:

  • Reagents : Various reagents are used to facilitate the formation of the imidazo[1,2-b]pyridazine core.
  • Purification Methods : Techniques such as recrystallization or chromatography are employed to obtain high-purity products from crude mixtures.

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. In vitro studies have demonstrated activity against various cancer cell lines including:

  • Leukemia
  • Non-small cell lung cancer
  • Colon cancer
  • Melanoma
  • Ovarian cancer

The National Cancer Institute has conducted assessments revealing that these compounds can inhibit cell proliferation effectively across multiple cancer types .

The biological mechanism underlying the activity of this compound involves interaction with specific biological targets such as enzymes or receptors. It may function as an inhibitor or modulator, altering cellular pathways critical for disease progression. The binding affinity to target proteins is influenced by the compound's structural characteristics .

Case Studies and Research Findings

A review of literature highlights various studies focusing on the pharmacological effects of similar compounds:

  • Antineoplastic Activity : A study evaluated a series of derivatives related to imidazo[1,2-b]pyridazine structures against 60 cancer cell lines, showing promising results in inhibiting tumor growth .
  • Inhibitory Effects : Research on related compounds has shown their ability to inhibit key enzymes involved in cancer metabolism, further supporting their potential as therapeutic agents .

Comparative Analysis Table

CompoundTarget ActivityCancer TypesStudy Reference
This compoundAntitumorVarious (leukemia, lung, colon)
3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineAntitumorBreast cancer
N-Pyridinyl derivativesCytotoxicMultiple cancer lines

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-24-15-6-4-11(8-12(15)18)19-17(23)13-5-7-16-20-14(10-2-3-10)9-22(16)21-13/h4-10H,2-3H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQWMFRTGSGHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.